molecular formula C16H23NO2 B3028855 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol CAS No. 361382-26-5

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

Cat. No.: B3028855
CAS No.: 361382-26-5
M. Wt: 261.36 g/mol
InChI Key: XJZPZWCCWIEQRR-UHFFFAOYSA-N
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Description

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol is a synthetic intermediate critical in the production of Bilastine, a second-generation non-sedating antihistamine used to treat allergic conditions . The compound features a phenyl ethanol backbone substituted with a tert-butyl group linked to a 4,4-dimethyl-5H-oxazol-2-yl moiety. This oxazole ring contributes to its pharmacological activity by enhancing receptor binding selectivity toward histamine H1 receptors . The ethanol group facilitates further derivatization, such as tosylation, to form intermediates like 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethyl-4-Methylbenzenesulfonate (CAS 202189-76-2), a key precursor in Bilastine synthesis .

Properties

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-15(2)11-19-14(17-15)16(3,4)13-7-5-12(6-8-13)9-10-18/h5-8,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZPZWCCWIEQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153016
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
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Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361382-26-5
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol typically involves the reaction of 4,4-Dimethyl-5H-oxazole with 1-methyl-1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Key intermediate in the production of Bilastine, an antihistamine used for treating allergic conditions.

    Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol involves its interaction with specific molecular targets and pathways. In the case of Bilastine synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s role and properties, it is compared to structurally and functionally related intermediates and active pharmaceutical ingredients (APIs).

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity Key Features
Target Compound Oxazole, phenyl ethanol, tert-butyl C₁₉H₂₅NO₂* ~307.4† H1 antagonist intermediate Precursor to Bilastine; high selectivity
Bilastine Intermediate N-1 (CAS 202189-76-2) Tosylate ester, oxazole, tert-butyl C₂₃H₂₉NO₄S 415.55 Synthesis intermediate Improved leaving group for coupling
Formoterol-Related Compound E Formamide, hydroxy, ethylamino groups C₁₉H₂₃N₃O₄ 357.4 Beta-agonist intermediate Long-acting bronchodilator precursor
2-(4-Bromophenyl)-2-Methyl Propanoic Acid (CAS 32454-35-6) Bromophenyl, methyl propanoate C₁₀H₁₁BrO₂ 243.10 Halogenated intermediate Used in cross-coupling reactions

*Calculated based on structural analysis; †Estimated from analogous derivatives.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to its tosylate derivative, which is more lipophilic (logP ~3.5 vs. ~4.2) .

Industrial and Regulatory Status

  • The compound’s tosylate derivative (CAS 202189-76-2) is manufactured under ISO/GMP standards by Vasista Group, highlighting its regulatory compliance and scalability .
  • Unlike older antihistamine intermediates (e.g., Cetirizine precursors), this compound’s optimized structure minimizes central nervous system penetration, reducing sedation risks .

Biological Activity

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol, with the molecular formula C16H23NO2, is a compound known primarily for its role as an intermediate in the synthesis of various pharmaceutical agents, including Bilastine, a non-sedating antihistamine used to treat allergic rhinitis and chronic urticaria. This article delves into its biological activity, synthesis, and potential applications.

The biological activity of this compound is largely attributed to its structural characteristics which facilitate interactions with biological targets. It acts as a precursor in the synthesis of Bilastine, which functions by antagonizing H1 histamine receptors and inhibiting the release of histamines responsible for allergic symptoms.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antihistaminic Activity : As a precursor for Bilastine, it contributes to antihistaminic effects.
  • Cytotoxic Effects : Certain derivatives show promising cytotoxic activity against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against breast (MCF-7) and lung (A549) cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A study reported that derivatives with similar structures exhibited significant antitumor activity with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells. The mechanism involved apoptosis induction through p53 pathway activation .
  • Selectivity Against Carbonic Anhydrases : Research involving structural analogs showed selective inhibition of carbonic anhydrases (hCA IX and hCA II), which are implicated in cancer progression. Compounds displayed K_i values as low as 89 pM against hCA IX .
  • Comparative Studies : In comparative analyses with established drugs like doxorubicin, some derivatives showed enhanced biological activity indicating potential for further development into therapeutics .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (µM)Mechanism
This compoundMCF-70.12 - 2.78Apoptosis via p53
Similar DerivativehCA IX0.089Enzyme inhibition
Bilastine (active form)H1 Receptor<0.5Antihistaminic

Synthetic Routes

The synthesis of this compound typically involves:

  • Reagents : The reaction often employs 4,4-Dimethyl-5H-oxazole and 1-methyl-1-phenylethanol.
  • Conditions : Controlled temperature and pressure are crucial for optimizing yield and purity.

Industrial Relevance

In industrial settings, this compound serves as a key intermediate in the production of Bilastine and other pharmaceutical agents. The large-scale synthesis involves rigorous quality control measures to ensure compliance with pharmaceutical standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 2
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

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